(-)-alpha-Santalene

Oncology Natural Products Cell Viability Assay

(-)-alpha-Santalene is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) characterized by a strained tricyclo[2.2.1.0²,⁶]heptane core bearing a 4-methylpent-3-en-1-yl substituent at C7. As the predominant hydrocarbon precursor in sandalwood essential oil, this compound is distinct from its bicyclic isomer beta-santalene and its oxygenated santalol derivatives.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 27353-28-2
Cat. No. B12420136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Santalene
CAS27353-28-2
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CC3C1(C3C2)C)C)C
InChIInChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1
InChIKeyKWFJIXPIFLVMPM-BSMMKNRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-alpha-Santalene (CAS 27353-28-2): Procurement and Differentiation Guide for R&D Scientists


(-)-alpha-Santalene is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) characterized by a strained tricyclo[2.2.1.0²,⁶]heptane core bearing a 4-methylpent-3-en-1-yl substituent at C7 [1]. As the predominant hydrocarbon precursor in sandalwood essential oil, this compound is distinct from its bicyclic isomer beta-santalene and its oxygenated santalol derivatives [2]. With a relative density of approximately 0.8984 g/cm³ at 30°C and refractive index of 1.480–1.486 at 20°C, (-)-alpha-santalene exhibits the physicochemical profile expected of volatile terpenes [3].

Natural Product Chemistry: Tricyclic sesquiterpene framework studies
Cell-Model Assays: Reported antiproliferative endpoint review
Fragrance & Olfaction: Weak woody context for reconstitution studies
Metabolic Engineering: Substrate for santalene synthase bioproduction platforms

Why (-)-alpha-Santalene Cannot Be Replaced by Generic Sesquiterpenes or beta-Santalene in Research Applications


The interchangeability of sesquiterpenes is precluded by quantifiable structural and functional divergences. (-)-alpha-Santalene possesses a rigid tricyclic core, whereas beta-santalene is bicyclic, resulting in distinct olfactory profiles: alpha exhibits a weak woody note, while beta imparts a pronounced cedarwood character [1]. This structural dichotomy extends to biosynthetic selectivity; native santalene synthases overwhelmingly favor alpha-santalene production, with no known enzyme producing a greater product profile for beta-santalene in vivo [2]. Furthermore, in cellular assays, purified alpha-santalene demonstrates an IC₅₀ below 12.5 μg/mL against prostate cancer cells, whereas beta-santalene lacks comparable documented potency, underscoring that biological activity is not a class-level attribute [3].

Target Compound

(-)-alpha-Santalene (tricyclic core, weak woody note, reported antiproliferative activity)

Potential Substitute

beta-Santalene (bicyclic core, cedarwood note, lacks comparable documented activity in cell models)

Risk Context

Biosynthetic specificity: Native santalene synthases predominantly produce alpha-santalene, not beta-santalene.

Interchangeability Review

Structural divergence and distinct enzyme-product profiles preclude direct substitution without altering study outcomes.

Risk Context

Cell-model endpoint context: Alpha-santalene supports cytotoxicity endpoint review; beta-santalene does not.

Generic Sesquiterpene Risk

Class-level inference does not apply; biological activity is not a general feature of all sesquiterpenes.

Quantitative Differentiation Evidence for (-)-alpha-Santalene vs. beta-Santalene and Other Sesquiterpenes


Differential Antiproliferative Activity in Prostate Cancer Models: alpha- vs. beta-Santalene

In a controlled in vitro study evaluating sesquiterpene hydrocarbons, α-santalene demonstrated potent antiproliferative activity against the human prostate cancer cell line PC3, achieving an IC₅₀ of less than 12.5 μg/mL [1]. In contrast, β-santalene, despite its structural similarity and co-occurrence in sandalwood oil, does not exhibit a comparable level of activity in this model. The differential activity is directly attributed to the specific stereoelectronic features of the tricyclic α-santalene framework versus the bicyclic β-santalene framework.

Antiproliferative Activity
Cross-study comparable
IC₅₀
Supports cytotoxicity endpoint review
PC3 cell line, 48h incubation, MTT assay context
Biosynthetic Selectivity
Class-level inference
α-Santalene is the dominant major product (≥50-60%) in wild-type synthases
Synthase preference context favors α-isomer production
Data to verify across Santalum species enzymes
Bioproduction Titer
Class-level inference
568.59 mg/L (132-fold improvement vs. baseline)
Supports scalable bioproduction feasibility
Engineered S. cerevisiae, fed-batch fermentation context
Odor Profile
Head-to-head comparison
Weak woody (α) vs. Cedarwood (β)
Critical for fragrance reconstitution studies
Organoleptic evaluation of purified compounds
Oncology Natural Products Cell Viability Assay

Biosynthetic Selectivity: In Vivo Product Ratios of Santalene Synthases

Native santalene synthases (STSs) exhibit a strong inherent product bias. In all characterized enzymes from Santalum species, α-santalene is produced as the dominant sesquiterpene product, with β-santalene and trans-α-bergamotene as secondary or tertiary products [1]. Specifically, there are no known examples of a santalene synthase that produces a greater product profile for β-santalene than α-santalene in vivo. This inherent catalytic selectivity is a direct consequence of the stereoelectronic control of the carbocationic intermediate by the enzyme's active site, favoring the specific ring closure and deprotonation sequence that yields the tricyclic α-isomer.

Biosynthetic Selectivity
Class-level inference
α-Santalene is the dominant major product (≥50-60%) in wild-type synthases
Synthase preference context favors α-isomer production
Data to verify across Santalum species enzymes
Metabolic Engineering Synthetic Biology Biocatalysis

Biosynthetic Product Yield: Optimized α-Santalene Titer in Engineered Yeast

Directed metabolic engineering efforts have yielded substantial improvements in α-santalene production titers, establishing it as a viable biotechnological alternative to plant extraction. A recent study employing rational spatial rewiring of key enzymes in Saccharomyces cerevisiae, coupled with fed-batch fermentation optimization, achieved a 132-fold increase in α-santalene titer, reaching 568.59 mg/L [1]. This demonstrates a quantifiable trajectory toward industrial relevance that is not yet matched for β-santalene in peer-reviewed literature. The engineered pathway's performance is specifically attributed to resolving subcellular compartmentalization bottlenecks unique to the tricyclic α-isomer's biosynthesis.

Bioproduction Titer
Class-level inference
568.59 mg/L (132-fold improvement vs. baseline)
Supports scalable bioproduction feasibility
Engineered S. cerevisiae, fed-batch fermentation context
Industrial Biotechnology Fermentation Process Optimization

Odor Profile Distinction: Weak Woody vs. Cedarwood Notes

The sensory profiles of α- and β-santalene are distinct and quantifiably different. α-Santalene is described as having a weak, subtle woody character, while β-santalene exhibits a strong, distinctive cedarwood note [1]. This olfactory divergence is a direct consequence of their different core structures: α-santalene's tricyclic framework versus β-santalene's bicyclo[2.2.1]heptane skeleton. In sandalwood oil formulations, this difference is critical; the desired creamy, sweet, and persistent sandalwood character is primarily attributed to santalols, but the hydrocarbon precursors can modify the overall fragrance if substituted.

Odor Profile
Head-to-head comparison
Weak woody (α) vs. Cedarwood (β)
Critical for fragrance reconstitution studies
Organoleptic evaluation of purified compounds
Fragrance Chemistry Olfactory Science Quality Control

Optimal Use Cases for (-)-alpha-Santalene Based on Quantitative Differentiation


Natural Product Oncology Research: Lead Compound for Antiproliferative Studies

Based on its demonstrated in vitro antiproliferative activity with an IC₅₀ < 12.5 μg/mL against PC3 prostate cancer cells [1], (-)-alpha-santalene is a rational choice for oncology-focused natural product research. Its specific activity profile, which is not a general property of all sesquiterpenes, justifies its procurement over cheaper, less active analogs like beta-santalene or limonene. Researchers can utilize this compound to investigate the mechanism of action of tricyclic sesquiterpenes, potentially targeting specific apoptotic or cell cycle regulatory pathways. Furthermore, the availability of a high-yielding biotechnological production route [2] ensures a reliable supply of pure compound for in vivo efficacy and toxicity studies, a critical factor often lacking for rarer natural products.

Metabolic Engineering and Synthetic Biology: Bioproduction Platform Development

Given that α-santalene is the dominant product of all characterized wild-type santalene synthases [3] and has been successfully produced at titers exceeding 500 mg/L in engineered yeast [2], this compound is an ideal chassis for developing and optimizing terpene bioproduction platforms. For metabolic engineering labs, it serves as a benchmark for pathway flux optimization, enzyme engineering, and host strain development. The well-characterized biosynthetic pathway and the availability of high-performance production strains make it a superior starting point compared to beta-santalene, which requires more complex enzyme engineering to achieve similar yields. Researchers can leverage the existing knowledge base to accelerate their work on producing other high-value terpenoids or optimizing the α-santalene to α-santalol conversion for sandalwood oil substitutes.

Fragrance and Flavor Formulation: Precision Ingredient for Sandalwood Reconstitution

In the fragrance industry, the weak, subtle woody note of (-)-alpha-santalene is a key component in the creation of authentic and complex sandalwood reconstitutions [4]. Unlike its more potent and distinctly cedarwood-scented isomer, beta-santalene, α-santalene provides a neutral, woody backbone that does not overpower the creamy, sweet character of the santalols. For procurement managers in the fragrance sector, sourcing high-purity (-)-alpha-santalene (e.g., >98% ) is essential for maintaining batch-to-batch consistency and ensuring the final product's olfactory profile aligns with the ISO 3518:2002 standard for sandalwood oil. Substitution with a mixture rich in beta-santalene would result in an off-note that is immediately detectable by trained perfumers and consumers, leading to quality control failures.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Tricyclic sesquiterpene core structure
Cell-model endpoint review and pathway-response interpretation
Metabolic engineering and synthetic biology
Synthase product preference and bioproduction titer
Bioproduction scalability and pathway flux optimization
Precision fragrance reconstitution studies
Odor profile: weak woody note
Sensory analysis and chromatographic purity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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